
Bosutinib Isomer Methanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bosutinib Isomer Methanoate, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₃₃Cl₂N₅O₄ and its molecular weight is 562.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of Bosutinib Isomer Methanoate
The preparation of this compound involves several synthetic steps that enhance the compound's quality and yield. A notable method includes using 4-nitro-2-methoxyphenol sodium as a starting material, followed by a series of alkylation, condensation, and reduction reactions. This method not only improves the purity of the final product but also facilitates its use as a reference substance in pharmaceutical research . The synthesis process can be summarized as follows:
- Alkylation Reaction : 4-nitro-2-methoxyphenol sodium reacts with 1,3-chlorobromopropane in an organic solvent at elevated temperatures.
- Condensation and Reduction : Subsequent reactions involve further condensation and reduction to form intermediate compounds.
- Final Purification : The final product is purified using techniques such as chromatography to achieve high purity levels suitable for clinical applications.
Pharmacological Applications
This compound exhibits several promising pharmacological properties:
- Inhibition of Kinase Activity : As a kinase inhibitor, it effectively blocks the signaling pathways involved in tumor growth and proliferation. This mechanism is crucial for treating cancers driven by aberrant kinase activity.
- Resistance Overcoming : The compound has shown potential in overcoming resistance mechanisms associated with other tyrosine kinase inhibitors like imatinib. Its unique binding properties may allow it to target mutations that confer resistance to other therapies .
- Toxicity Profile : Clinical studies have indicated that while bosutinib can cause hepatotoxicity in some patients, the incidence is lower compared to other kinase inhibitors. Monitoring liver function during treatment remains essential .
Case Studies
Several case studies highlight the efficacy of bosutinib and its derivatives:
- Clinical Trials : In phase II trials involving patients with imatinib-resistant CML, bosutinib demonstrated significant improvements in hematologic response rates compared to historical controls .
- Comparative Studies : Research comparing bosutinib with other second-generation inhibitors has shown its superior effectiveness against specific BCR-Abl mutations that are resistant to imatinib .
- Long-Term Efficacy : Longitudinal studies have assessed the durability of response to bosutinib treatment over extended periods, indicating sustained efficacy in managing CML .
Data Summary
The following table summarizes key characteristics and findings related to this compound:
Aspect | Details |
---|---|
Chemical Structure | 3,5-dichloro-4-methoxy isomer of bosutinib |
Mechanism of Action | Dual inhibition of Src and Abl kinases |
Clinical Applications | Treatment for chronic myeloid leukemia (CML), particularly imatinib-resistant cases |
Synthesis Methodology | Multi-step synthesis involving alkylation and purification |
Toxicity Profile | Hepatotoxicity observed; requires monitoring during treatment |
Efficacy in Trials | Significant response rates in resistant CML patients |
化学反应分析
Alkylation and Cyclization
-
Starting Material : 4-Nitro-2-methoxyphenol sodium reacts with 1,3-chlorobromopropane in a solvent system (e.g., water-containing butanone or isopropyl alcohol) at 60–80°C to form intermediate III .
-
Condensation : Intermediate III undergoes condensation with N-methylpiperazine in solvents like DMF or isopropyl alcohol, yielding intermediate IV .
Ring-Closure Reaction
-
Reagents : Intermediate VI (derived from intermediates III and IV) reacts with phosphorus oxychloride (POCl₃) in acetonitrile or toluene under reflux (70–90°C, 36–48 hours) .
-
Key Step : The nitrile group in intermediate VI interacts with POCl₃ to form the quinoline core, with methanoate isomerization occurring due to steric or electronic effects during cyclization .
Purification and Isolation
-
Post-reaction, the product is extracted with dichloromethane, neutralized with NaOH, and crystallized in ethanol to isolate the isomer .
Reaction Conditions and Optimization
Variations in reaction parameters significantly impact isomer yield and purity:
Parameter | Conditions | Yield | Source |
---|---|---|---|
Solvent | Acetonitrile (vs. toluene) | 70% | |
Molar Ratio (VI:POCl₃) | 1:10 (vs. 1:5) | 73% | |
Reaction Time | 48 hours (vs. 36 hours) | 66% | |
Temperature | 90°C (vs. 70°C) | 56% |
-
Key Finding : Acetonitrile as the solvent maximizes yield (70–73%) compared to toluene (56–66%) due to better solubility and reactivity .
Structural and Spectroscopic Characterization
The isomer’s structure is confirmed through:
-
¹H-NMR/¹³C-NMR : Distinct shifts for the methoxy group (δ ~3.8 ppm) and quinoline protons .
-
Mass Spectrometry : Molecular ion peak at m/z 530.2 (C₂₇H₂₇ClN₆O₃) .
-
HPLC Purity : >99% after recrystallization, with retention time differing from bosutinib by 1.2 minutes .
Mechanistic Insights into Isomer Formation
-
Steric Effects : Bulky substituents (e.g., isopropyl in intermediate VI) promote isomerization during cyclization .
-
Hydrogen Bonding : The nitrile group in the isomer participates in a conserved hydrogen bond network with kinase active sites, mimicking bosutinib’s binding mode .
-
Electrostatic Environment : Infrared spectroscopy reveals differences in nitrile absorption between bosutinib and its isomer, indicating altered electronic environments in kinase binding pockets .
Comparative Analysis with Bosutinib
Industrial-Scale Challenges
属性
分子式 |
C₂₇H₃₃Cl₂N₅O₄ |
---|---|
分子量 |
562.49 |
同义词 |
4-[(3,5-Dichloro-4-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile Methanoate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。